molecular formula C10H18N2O2 B1484124 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one CAS No. 1822514-22-6

2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one

Cat. No.: B1484124
CAS No.: 1822514-22-6
M. Wt: 198.26 g/mol
InChI Key: VQLOVJMTLPYXHL-UHFFFAOYSA-N
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Description

2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one is a chemical compound with the molecular formula C9H17NO3. It is a spirocyclic compound featuring a seven-membered ring fused to a five-membered ring, with an amino group and a ketone functional group attached to the first carbon atom of the propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process, and the reaction may be carried out under reflux conditions to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one has found applications in several scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Industry: Its properties can be harnessed in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one: This compound is structurally similar but lacks the additional methylene group present in 2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one.

  • 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid: This compound features a similar spirocyclic core but includes a benzoic acid moiety.

Uniqueness: this compound is unique due to its specific combination of functional groups and spirocyclic structure, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(11)9(13)12-4-2-10(3-5-12)6-14-7-10/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLOVJMTLPYXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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